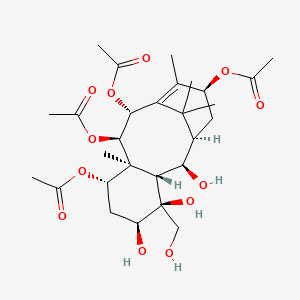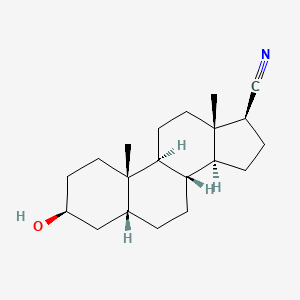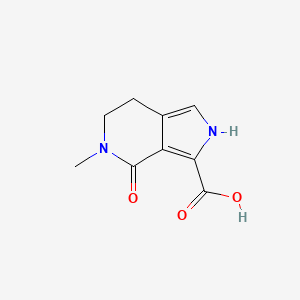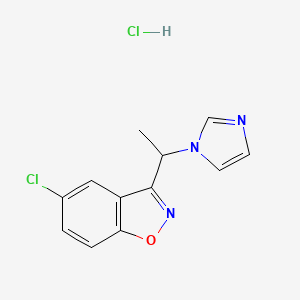
Zoniclezole hydrochloride
描述
盐酸左尼克唑是一种化合物,其分子式为C12H10ClN3O.ClH,分子量为284.141。它是一种外消旋混合物,没有定义的立体中心。 盐酸左尼克唑以其抗惊厥特性而闻名,目前正在开发为治疗癫痫的水溶性药物 .
准备方法
盐酸左尼克唑的合成涉及多个步骤。其中一种方法包括使用正丁基锂在己烷中,将其逐滴加入到二异丙基胺在无水四氢呋喃中的溶液中,温度为-40°C。 该反应是多步过程的一部分,最终会生成盐酸左尼克唑 .
化学反应分析
盐酸左尼克唑会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 该反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂(LiAlH4)和硼氢化钠(NaBH4)。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如氢氧根离子、氰离子)。
从这些反应中形成的主要产物取决于所用条件和试剂。
科学研究应用
盐酸左尼克唑在科学研究中有多种应用:
化学: 它在抗惊厥剂及其作用机制的研究中用作模型化合物。
生物学: 盐酸左尼克唑被研究用于其对谷氨酸受体的作用,特别是作为谷氨酸受体拮抗剂。
医学: 该化合物正在开发用于治疗癫痫,并且在临床前研究中显示出作为电休克诱发癫痫和戊四氮诱发癫痫的拮抗剂的潜力.
工业: 盐酸左尼克唑用于开发新的药物以及作为质量控制过程中的参考化合物。
作用机制
盐酸左尼克唑通过作为谷氨酸受体拮抗剂发挥作用。它抑制谷氨酸的作用,谷氨酸是一种参与神经元兴奋的神经递质。通过阻断谷氨酸受体,盐酸左尼克唑降低了神经元兴奋性并防止癫痫发作。 该化合物在临床前研究中显示出在相对较低的剂量下具有持续的疗效 .
相似化合物的比较
盐酸左尼克唑在其类别中是独一无二的,因为它具有水溶性并在低剂量下具有持续的疗效。类似的化合物包括:
苯妥英钠: 另一种用于控制癫痫发作的抗惊厥药。
卡马西平: 用于治疗癫痫和神经性疼痛。
丙戊酸: 用于治疗癫痫、双相情感障碍和偏头痛。
这些化合物具有相似的抗惊厥特性,但它们的化学结构、作用机制和药代动力学特征不同。
属性
CAS 编号 |
121929-46-2 |
|---|---|
分子式 |
C12H11Cl2N3O |
分子量 |
284.14 g/mol |
IUPAC 名称 |
5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C12H10ClN3O.ClH/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12;/h2-8H,1H3;1H |
InChI 键 |
XGQRATAWGQQGRW-UHFFFAOYSA-N |
SMILES |
CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl |
规范 SMILES |
CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl |
同义词 |
5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole CGS 18416A CGS-18416A zoniclezole zoniclezole hydrochloride |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
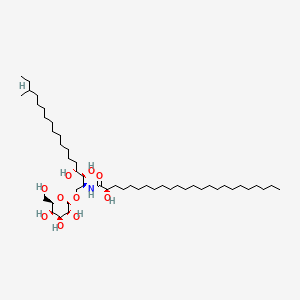



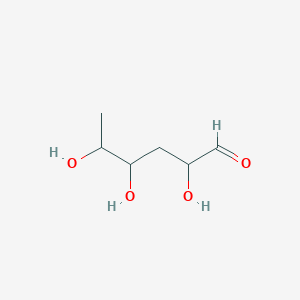
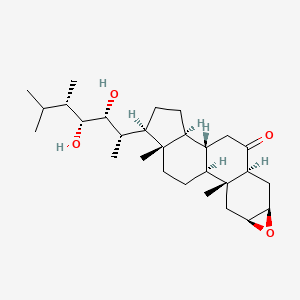


![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1251823.png)
